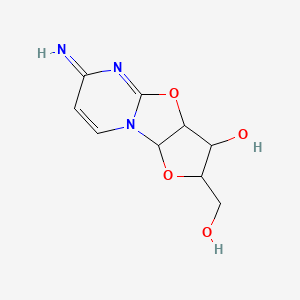

2,2'-Anhydrocytidine

Description

BenchChem offers high-quality 2,2'-Anhydrocytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Anhydrocytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDAGFIXKZCXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860463 | |

| Record name | 2-(Hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2,2'-Anhydrocytidine — Structural Chemistry, Properties, and Synthetic Utility

This guide provides an in-depth technical analysis of 2,2'-Anhydrocytidine (also known as Cyclocytidine, Ancitabine, or Cyclo-C). It is structured to serve researchers in nucleoside chemistry and drug development, focusing on its dual role as a pharmacologically active prodrug and a versatile synthetic scaffold.

Executive Summary

2,2'-Anhydrocytidine is a rigid, bicyclic pyrimidine nucleoside analog formed by the dehydration of cytidine. Chemically, it is characterized by an oxygen bridge connecting the C2 carbon of the pyrimidine base to the C2' carbon of the ribose sugar. This modification effectively "locks" the sugar conformation, preventing free rotation about the glycosidic bond and fixing the sugar pucker.

In drug development, it acts as a prodrug for Cytarabine (Ara-C), slowly hydrolyzing to release the active antimetabolite, thereby extending its plasma half-life. In synthetic organic chemistry, it serves as a critical electrophilic "hub" ; the strained anhydro ring is susceptible to regioselective nucleophilic attack, facilitating the synthesis of 2'-modified nucleosides (e.g., 2'-fluoro, 2'-azido analogs) that are otherwise difficult to access.

Structural Chemistry & Conformational Analysis[1]

The Anhydro Bridge

Unlike natural cytidine, where the base and sugar are linked only by the

-

Formation: The carbonyl oxygen at position 2 (

) of the cytosine base attacks the -

Stereochemical Inversion: The formation of this bridge typically involves the displacement of a leaving group at

(or an activated intermediate), resulting in an inversion of configuration at

Conformational Lock

The 2,2'-bridge imposes severe steric constraints:

-

Glycosidic Bond: The torsion angle

is fixed in the anti range, preventing the syn conformation.[1] -

Sugar Pucker: The furanose ring is locked in a rigid conformation (typically

-endo or

Physicochemical Properties[2][3]

The following data characterizes the hydrochloride salt (Cyclocytidine HCl), the most common form used in research.

| Property | Value / Description |

| IUPAC Name | (2R,3R,4S,5R)-3-(hydroxymethyl)-9-imino-2,6-dioxa-8-azabicyclo[3.2.1]octan-4-ol |

| Molecular Formula | |

| Molecular Weight | 225.20 g/mol (Free base) / 261.66 g/mol (HCl salt) |

| Melting Point | 261–263 °C (Decomposes) |

| Solubility | Highly soluble in water (>100 mg/mL); Sparingly soluble in EtOH; Insoluble in ether/chloroform.[2][3][4] |

| UV Absorption | |

| Stability | Acid: Highly stable (pH < 4).[5] The protonated form resists hydrolysis. Base: Unstable. Rapidly hydrolyzes to Cytarabine (Ara-C). |

| pKa | ~3.5 (Protonation of the imino N3). Lower than cytidine due to electronic effects of the fused ring. |

Synthetic Utility: The "Hub" Concept

2,2'-Anhydrocytidine is a "spring-loaded" electrophile. The strain of the 5-membered fused ring makes the

Reaction Pathways

-

Hydrolysis (

): Attack by hydroxide/water yields Cytarabine (Ara-C) . -

Fluorination (

): Attack by HF/Pyridine or TBAF yields 2'-Fluoro-2'-deoxy-ara-C (F-Ara-C). -

Azidation (

): Attack by azide yields 2'-Azido-2'-deoxy-ara-C . -

Thiolation (

): Attack by thioacetate/sulfide yields 2'-Thio-ara-C .

Visualization of Synthetic Pathways

Figure 1: The "Hub" reactivity of 2,2'-Anhydrocytidine. The strained ring enables diverse downstream modifications.

Pharmacological Profile (Ancitabine)

Mechanism of Action (Prodrug)

Ancitabine itself is not the primary active agent against DNA polymerase. It functions as a depot form of Cytarabine.

-

Administration: Upon IV or SC administration, Ancitabine circulates in the plasma.

-

Hydrolysis: It undergoes slow, spontaneous (non-enzymatic) hydrolysis at physiological pH (7.4) to form Cytarabine.[6]

-

Activation: The released Cytarabine is transported into cells and phosphorylated by deoxycytidine kinase (dCK) to Ara-CTP, which inhibits DNA synthesis.

Clinical Advantage

The primary limitation of direct Cytarabine administration is its rapid deamination by cytidine deaminase into inactive Uracil Arabinoside (Ara-U).

-

Ancitabine's Edge: The 2,2'-anhydro structure renders the molecule resistant to cytidine deaminase . It cannot be deaminated until the ring opens. This results in a sustained release of Ara-C, maintaining therapeutic levels for a longer duration compared to a bolus dose of Ara-C.

Experimental Protocols

Protocol A: Synthesis of 2,2'-Anhydrocytidine Hydrochloride

Rationale: This method utilizes Vilsmeier-Haack type activation, which is robust and avoids the handling of highly toxic phosphoryl chloride if thionyl chloride is preferred.

Materials: Cytidine (10 mmol), Thionyl Chloride (

-

Suspension: Suspend Cytidine (2.43 g, 10 mmol) in anhydrous acetonitrile (50 mL).

-

Activation: Cool the suspension to 0°C. Dropwise add Thionyl Chloride (1.5 mL, ~20 mmol).

-

Reflux: Heat the mixture to reflux. The cytidine will dissolve as the reaction proceeds. Reflux for 2–3 hours. Monitor via TLC (System: n-BuOH:AcOH:H2O 5:2:3). The product will have a lower Rf than cytidine.

-

Crystallization: Cool the reaction mixture to room temperature. The product, 2,2'-Anhydrocytidine HCl, typically precipitates as a white solid.

-

Purification: Filter the solid. Wash with cold ethanol and ether. Recrystallize from dilute ethanol if necessary.

-

Yield: Expected yield 80–90%.

Protocol B: Hydrolysis Kinetics Study (Ara-C Formation)

Rationale: To verify the prodrug conversion rate at physiological pH.

-

Preparation: Prepare a 1 mM solution of 2,2'-Anhydrocytidine HCl in Phosphate Buffered Saline (PBS), pH 7.4.

-

Incubation: Incubate the solution in a water bath at 37°C.

-

Sampling: Aliquot samples at t = 0, 1, 2, 4, 8, and 24 hours.

-

Quenching: Immediately acidify samples to pH 3 using 0.1 M HCl (Hydrolysis stops at acidic pH).

-

Analysis: Analyze via HPLC.

-

Column: C18 Reverse Phase.

-

Mobile Phase: 50 mM Ammonium Acetate (pH 4.0).

-

Detection: UV at 260 nm.

-

Observation: 2,2'-Anhydrocytidine elutes earlier (more polar) than Cytarabine. Calculate the % conversion based on peak area integration.

-

References

-

Kanai, T., et al. (1970). Synthesis and properties of 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine and its derivatives. Journal of Medicinal Chemistry.[7]

-

Verheyden, J. P., & Moffatt, J. G. (1970). Halo sugar nucleosides. I. Iodination of the primary hydroxyl groups of nucleosides. (Describes the general chemistry of anhydro-nucleoside formation). Journal of Organic Chemistry.

-

Hoshi, A., et al. (1971). Antitumor activity of cyclocytidine in a variety of tumors.[8] Gann (Japanese Journal of Cancer Research).

-

PubChem Compound Summary. (2024). 2,2'-Anhydrocytidine hydrochloride.[7][8][9] National Center for Biotechnology Information.

-

Beigelman, L., et al. (1995). Epimerization of 2'-fluoro-2'-deoxy-nucleosides. (Demonstrates the use of anhydro intermediates for fluorination). Nucleosides & Nucleotides.

Sources

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple and efficient synthesis of puromycin, 2,2'-anhydro-pyrimidine nucleosides, cytidines and 2',3'-anhydroadenosine from 3',5'-O-sulfinyl xylo-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastro | C8H15N7O2S3 | CID 3325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aqueous conversion kinetics and mechanisms of ancitabine, a prodrug of the antileukemic agent cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ancitabine Hydrochloride? [synapse.patsnap.com]

- 7. Reactions of 2-acyloxyisobutyryl halides with nucleosides. 6. Synthesis and biological evaluation of some 3'-acyl derivatives of 2,2'-anhydro-1-(beta-D-arabinofuranosyl)cytosine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2016110761A1 - PROCESS FOR PRODUCING 1-β-D-ARABINOFURANOSYLCYTOSINE AND 2,2'-O-CYCLOCYTIDINE - Google Patents [patents.google.com]

- 9. 2,2'-Anhydro-cytidine hcl | C9H12ClN3O4 | CID 71744243 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Cyclocytidine as a Prodrug

Abstract

Cyclocytidine (2,2'-O-cyclocytidine) is a synthetically derived prodrug of the potent antineoplastic agent cytarabine (ara-C).[1] Developed to overcome the significant pharmacokinetic limitations of its parent drug, cyclocytidine provides a more stable and sustained-release formulation. This guide offers a comprehensive technical exploration of cyclocytidine's mechanism of action, beginning with the clinical and biochemical rationale for its development. We will dissect the multi-step bioactivation cascade, from its initial hydrolysis to cytarabine, through the critical phosphorylation pathway that yields the active cytotoxic metabolite, cytarabine triphosphate (ara-CTP). The molecular basis of ara-CTP's cytotoxicity—specifically its role in the inhibition of DNA synthesis and induction of apoptosis—is detailed. Furthermore, this document outlines key experimental protocols for investigating this mechanism and discusses the molecular underpinnings of therapeutic resistance. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important chemotherapeutic agent.

Introduction: The Rationale for a Prodrug Approach

The development of prodrugs is a cornerstone strategy in medicinal chemistry to enhance the therapeutic efficacy and safety of active pharmaceutical ingredients.[2] A prodrug is an inactive or less active compound that is metabolized (i.e., converted) within the body into its active form.[2] The case of cytarabine and its prodrug, cyclocytidine, provides a classic example of this strategy's success.

Cytarabine (Ara-C): A Cornerstone of Chemotherapy

Cytarabine, also known as cytosine arabinoside (ara-C), is a pyrimidine nucleoside analog that has been a fundamental component in the treatment of hematologic malignancies, particularly acute myeloid leukemia (AML) and non-Hodgkin's lymphoma, for decades.[3][4] Structurally, it differs from the natural nucleoside deoxycytidine by the presence of an arabinose sugar moiety in place of deoxyribose.[5] This seemingly minor modification is the key to its potent anticancer activity.

The Achilles' Heel of Ara-C: Rapid Inactivation

Despite its efficacy, the clinical utility of cytarabine is hampered by a major pharmacokinetic challenge: it is rapidly and extensively metabolized in the liver and plasma by the enzyme cytidine deaminase (CDA).[6][7] This enzyme catalyzes the hydrolytic deamination of cytarabine to the non-toxic and therapeutically inactive uracil arabinoside (ara-U).[7][8] This inactivation is remarkably efficient, resulting in a very short plasma half-life for cytarabine, often just 1 to 3 hours.[6][9] Consequently, to maintain therapeutic concentrations, cytarabine must be administered via continuous intravenous infusion or frequent high-dose injections, complicating treatment regimens and increasing the risk of toxicity.[4][6]

Cyclocytidine: A Prodrug Designed for Enhanced Stability and Sustained Release

To circumvent the rapid degradation of ara-C, cyclocytidine was developed.[1] Cyclocytidine features an ether linkage between the C2 of the pyrimidine base and the C2' of the arabinose sugar, creating a rigid, bicyclic structure. This structural modification renders cyclocytidine resistant to deamination by cytidine deaminase.[1] In vivo, cyclocytidine functions as a repository form of ara-C, undergoing slow, spontaneous hydrolysis to release the active drug over an extended period.[1][8] This results in a significantly prolonged plasma half-life of the active agent compared to direct administration of ara-C, allowing for more stable and sustained therapeutic drug levels.[10]

The Bioactivation Cascade: From Prodrug to Active Cytotoxic Agent

The therapeutic activity of cyclocytidine is entirely dependent on its conversion to the active metabolite, ara-CTP. This process involves a sequential, multi-step pathway within the target cancer cell.

Step 1: Hydrolysis of Cyclocytidine to Cytarabine (Ara-C)

Following administration, cyclocytidine is distributed throughout the body. The first and crucial step in its activation is the cleavage of the 2,2'-anhydro bond. This hydrolysis reaction occurs in vivo, converting cyclocytidine back into its parent drug, cytarabine.[1][8] This conversion allows for the gradual release of cytarabine, which can then be taken up by cancer cells via specialized nucleoside transporter proteins.[3]

Step 2: The Phosphorylation Relay to Ara-CTP

Once inside the cell, cytarabine must be phosphorylated to its active triphosphate form. This is a three-step enzymatic cascade:

-

Monophosphorylation: Cytarabine is first phosphorylated to cytarabine monophosphate (ara-CMP) by the enzyme deoxycytidine kinase (dCK) . This is the rate-limiting step in the activation pathway.[11]

-

Diphosphorylation: Ara-CMP is subsequently converted to cytarabine diphosphate (ara-CDP) by nucleoside monophosphate kinases.

-

Triphosphorylation: Finally, ara-CDP is phosphorylated to the active cytotoxic agent, cytarabine triphosphate (ara-CTP) , by nucleoside diphosphate kinases.[9]

It is ara-CTP, not cyclocytidine or cytarabine itself, that exerts the ultimate therapeutic effect.

Pharmacokinetic Profile and Resistance Mechanisms

Comparative Pharmacokinetics: Cyclocytidine vs. Cytarabine

The primary advantage of cyclocytidine lies in its superior pharmacokinetic profile, which stems from its resistance to cytidine deaminase.

| Parameter | Cytarabine (Ara-C) | Cyclocytidine | Rationale |

| Plasma Half-life | Very short (~1-3 hours) [6][9] | Prolonged (~8 hours) [10] | Cyclocytidine is resistant to rapid enzymatic inactivation. |

| Administration | Continuous IV infusion or frequent bolus injections [4] | Less frequent administration may be possible | Acts as a sustained-release depot for Ara-C. [10] |

| Metabolism | Rapid deamination to inactive Ara-U [7] | Slow hydrolysis to active Ara-C [1] | The 2,2'-anhydro bond protects against deaminase activity. |

Molecular Basis of Resistance to Cyclocytidine/Cytarabine Therapy

Resistance to therapy is a significant clinical challenge. Since cyclocytidine's activity depends on its conversion to ara-CTP, mechanisms that disrupt this pathway can lead to resistance. [11][12]* Decreased Deoxycytidine Kinase (dCK) Activity: As dCK performs the rate-limiting activation step, mutations or downregulation of this enzyme can prevent the formation of ara-CMP, rendering the cell resistant. [11]* Increased Cytidine Deaminase (CDA) Activity: While cyclocytidine itself is resistant, once it converts to cytarabine, high intracellular levels of CDA can rapidly inactivate it before it can be phosphorylated.

-

Altered Nucleoside Transporter Expression: Reduced expression of the transporters responsible for bringing cytarabine into the cell can limit the intracellular concentration of the drug available for activation. [12]* Increased dCTP Pools: Higher intracellular concentrations of the natural substrate, dCTP, can outcompete ara-CTP for binding to DNA polymerase, thereby diminishing its inhibitory effect.

Key Experimental Methodologies for Mechanistic Studies

Validating the mechanism of action of cyclocytidine and investigating resistance requires robust experimental protocols.

Protocol: Quantifying Cytidine Deaminase (CDA) Activity

This fluorometric assay measures the rate of ammonia production as CDA converts cytidine to uridine. [13]1. Sample Preparation: Homogenize ~10 mg of tissue or cell pellet in 100 µL of CDA Assay Buffer on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (lysate). 2. Standard Curve: Prepare an ammonium chloride standard curve according to the manufacturer's protocol. 3. Reaction Setup: To a 96-well plate, add sample lysate. For each sample, prepare a parallel background control well containing lysate but no CDA substrate. 4. Reaction Mix: Prepare a reaction mix containing CDA Assay Buffer, Developer, and CDA Substrate. Add this mix to the sample wells (but not the background control wells). Add a corresponding background control mix (without substrate) to the background wells. 5. Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence (Ex/Em = 410/470 nm) at two time points (T1 and T2) to determine the reaction rate. 6. Calculation: Subtract background readings from sample readings. Calculate the change in fluorescence over time and determine the concentration of ammonia produced by comparing it to the standard curve. CDA activity is reported as pmol/min/mg of protein. [13]

Protocol: Assessing DNA Synthesis Inhibition

This assay measures the incorporation of a radiolabeled or fluorescently tagged nucleoside (e.g., thymidine or EdU) into newly synthesized DNA.

-

Cell Culture: Plate cancer cells (e.g., L5178Y leukemia cells) in a 96-well plate and allow them to adhere or stabilize overnight. [1]2. Drug Treatment: Treat cells with a serial dilution of cyclocytidine or cytarabine for a predetermined time period (e.g., 24-48 hours).

-

Nucleoside Labeling: Add a labeling agent such as ³H-thymidine or 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium and incubate for a short period (e.g., 2-4 hours) to label actively replicating DNA.

-

Cell Lysis and Detection:

-

For ³H-thymidine: Lyse the cells, harvest the DNA onto a filter mat, and measure incorporated radioactivity using a scintillation counter.

-

For EdU: Fix and permeabilize the cells. Perform a click chemistry reaction to attach a fluorescent azide to the EdU incorporated in the DNA. Measure fluorescence using a plate reader or flow cytometer.

-

-

Analysis: Plot the percentage of DNA synthesis inhibition against the drug concentration to determine the IC₅₀ value (the concentration at which DNA synthesis is inhibited by 50%). [1]

Protocol: HPLC Analysis of Prodrug Conversion

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify cyclocytidine and its metabolite, cytarabine, in biological samples. [14]1. Sample Collection: Collect plasma, urine, or cell culture media at various time points after drug administration. 2. Sample Preparation: Perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation to clear the sample. 3. Chromatography: Inject the supernatant onto a suitable HPLC column (e.g., a reversed-phase C18 column). 4. Elution: Use an isocratic or gradient mobile phase (e.g., a mixture of a buffer like phosphate buffer and an organic solvent like methanol) to separate the compounds. 5. Detection: Use a UV detector set to an appropriate wavelength (e.g., 266-275 nm) to detect the compounds as they elute from the column. 6. Quantification: Create standard curves for both cyclocytidine and cytarabine. Compare the peak areas from the sample chromatograms to the standard curves to determine the concentration of each compound over time.

Conclusion and Future Perspectives

Cyclocytidine exemplifies a highly successful prodrug strategy, effectively addressing the primary pharmacokinetic vulnerability of its parent drug, cytarabine. By creating a molecular structure resistant to enzymatic degradation, cyclocytidine ensures a more sustained and stable delivery of the active agent to cancer cells. A thorough understanding of its bioactivation pathway—from hydrolysis to phosphorylation—and the ultimate mechanism of DNA chain termination by its active metabolite is critical for its optimal clinical use and for the development of next-generation nucleoside analogs. Future research will likely focus on overcoming the persistent challenge of therapeutic resistance, potentially through combination therapies that target resistance pathways or by designing novel prodrugs with enhanced cellular uptake and activation kinetics.

References

- YouTube. (2024). PHARMACOLOGY OF Cytarabine (cytosine arabinoside Ara C ; pharmacokinetics, Mechanism of Action, Uses.

- Patsnap Synapse. (2024). What is the mechanism of Cytarabine?.

- YouTube. (2025). Pharmacology of Arabinosylcytosine cytarabine Ara C ; Pharmacokinetics, Mechanism of Action, Uses.

- NCBI Bookshelf. (2023). Cytarabine.

- Cancer Research UK. (n.d.). Cytarabine (Ara C, cytosine arabinoside).

- PMC. (n.d.). Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines.

- Google Patents. (2016). WO2016110761A1 - PROCESS FOR PRODUCING 1-β-D-ARABINOFURANOSYLCYTOSINE AND 2,2'-O-CYCLOCYTIDINE.

- Cayman Chemical. (n.d.). Cyclocytidine (hydrochloride) (CAS 10212-25-6).

- MedchemExpress.com. (n.d.). Anticancer Agent - Ancitabine hydrochloride.

- PubMed. (n.d.). Pharmacologic studies of cyclocytidine and arabinosylcytosine in dogs.

- LKT Labs. (n.d.). Cyclocytidine Hydrochloride.

- Assay Genie. (n.d.). Cytidine Deaminase Activity Assay Kit (Fluorometric) (#BN00693).

- PubMed. (1975). Phase I. Evaluation of Cyclocytidine (NSC-145668).

- Wikipedia. (n.d.). Cytarabine.

- The Good Scents Company. (n.d.). (-)-cyclocytidine hydrochloride, 10212-25-6.

- PubMed. (n.d.). Different mechanisms of drug resistance to hypomethylating agents in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

- ResearchGate. (n.d.). Deoxycytidine, cytarabine, and cytidine nucleosides. Chemical structures of 2.

- PubMed. (n.d.). Chemical stability of 4'-azidocytidine and its prodrug balapiravir.

- GoodRx. (2021). What Is a Prodrug? How Prodrugs Work, Examples, and More.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. goodrx.com [goodrx.com]

- 3. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 4. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Cytarabine - Wikipedia [en.wikipedia.org]

- 8. Pharmacologic studies of cyclocytidine and arabinosylcytosine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Phase I. evaluation of cyclocytidine (NSC-145668) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Different mechanisms of drug resistance to hypomethylating agents in the treatment of myelodysplastic syndromes and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Chemical stability of 4'-azidocytidine and its prodrug balapiravir - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2,2'-Anhydrocytidine in Leukemia Cells: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological activity of 2,2'-Anhydrocytidine, a key antimetabolite in the context of leukemia. We will delve into its mechanism of action, its role as a prodrug for Cytarabine, and the downstream cellular effects that make it a cornerstone of chemotherapy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's preclinical and clinical significance.

Introduction: The Rationale for 2,2'-Anhydrocytidine in Leukemia Therapy

Acute myeloid leukemia (AML) and other leukemias are characterized by the rapid and uncontrolled proliferation of malignant hematopoietic cells.[1] A primary goal of chemotherapy is to selectively target these rapidly dividing cells. Cytarabine (ara-C), a nucleoside analog, has been a mainstay in the treatment of acute leukemias for decades.[1][2][3] However, its clinical efficacy can be hampered by rapid metabolism and the development of resistance.[1][4]

2,2'-Anhydrocytidine (also known as Ancitabine or cyclocytidine) was developed as a prodrug of Cytarabine to overcome some of these limitations.[5][6] Its unique cyclized structure confers resistance to enzymatic degradation by cytidine deaminase in the plasma, leading to a more sustained release of the active compound, Cytarabine.[5][7] This guide will dissect the journey of 2,2'-Anhydrocytidine from a stable prodrug to a potent inducer of cell death in leukemia cells.

Mechanism of Action: From Prodrug to Active Metabolite

The therapeutic effect of 2,2'-Anhydrocytidine is entirely dependent on its conversion to Cytarabine (ara-C).[5][6]

Conversion to Cytarabine

Upon administration, 2,2'-Anhydrocytidine is slowly hydrolyzed to yield Cytarabine.[6][7] This slow conversion is a key pharmacokinetic advantage, potentially leading to more consistent and prolonged therapeutic levels of ara-C compared to direct administration of Cytarabine itself.[6][7]

Intracellular Activation of Cytarabine

Once inside the leukemia cell, Cytarabine undergoes a series of phosphorylation steps to become the active triphosphate form, ara-CTP.[2][5] This process is initiated by deoxycytidine kinase (dCK), a critical enzyme in the activation pathway.[2][4]

Inhibition of DNA Synthesis

The primary cytotoxic mechanism of ara-CTP is the inhibition of DNA synthesis.[5][6] As a structural analog of deoxycytidine triphosphate (dCTP), ara-CTP competes for and is incorporated into the growing DNA strand by DNA polymerase during the S phase of the cell cycle.[3][5][6] The presence of the arabinose sugar in ara-CTP, instead of deoxyribose, creates a steric hindrance that terminates DNA chain elongation.[6][7] This leads to an accumulation of DNA damage and the activation of cell death pathways.[3] Additionally, ara-CTP can also directly inhibit DNA and RNA polymerases.[5][6]

Caption: Mechanism of 2,2'-Anhydrocytidine activation and action.

Cellular Consequences of 2,2'-Anhydrocytidine Activity in Leukemia Cells

The inhibition of DNA synthesis by ara-CTP triggers a cascade of cellular events, ultimately leading to the demise of the leukemia cell. The primary outcomes are cell cycle arrest and apoptosis.

Cell Cycle Arrest

By interfering with DNA replication during the S phase, ara-CTP induces a potent S-phase cell cycle arrest.[3][8] This arrest prevents the cell from progressing through the cell cycle and dividing. The accumulation of cells in the S phase is a hallmark of Cytarabine's activity and can be readily observed using flow cytometry.[8] In some contexts, a G1 or G2/M arrest has also been reported, potentially mediated by proteins like p21(WAF1).[9]

Induction of Apoptosis

The DNA damage and cellular stress caused by ara-CTP are potent triggers for apoptosis, or programmed cell death.[10][11] This is a critical mechanism for eliminating malignant cells. Apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways.

Key molecular events in ara-C-induced apoptosis include:

-

Activation of Caspases: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7) is a central event.[12][13] Cleavage of pro-caspases into their active forms can be detected by Western blotting.[12][14]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of the Bcl-2 family is crucial in regulating the intrinsic apoptotic pathway.[11][15] Ara-C can shift this balance towards apoptosis by upregulating pro-apoptotic proteins or downregulating anti-apoptotic proteins.[16]

-

Cleavage of PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme that is cleaved and inactivated by activated caspases during apoptosis.[12][13] The detection of cleaved PARP is a widely used marker of apoptosis.[13][17]

Caption: Cellular consequences of ara-CTP activity in leukemia cells.

Experimental Evaluation of 2,2'-Anhydrocytidine's Biological Activity

A robust preclinical evaluation of 2,2'-Anhydrocytidine's efficacy in leukemia cells involves a suite of in vitro assays. These assays are designed to quantify its cytotoxic effects and elucidate the underlying mechanisms.

Cell Viability and Cytotoxicity Assays

The initial step in assessing the biological activity of 2,2'-Anhydrocytidine is to determine its effect on the viability and proliferation of leukemia cell lines.

| Assay | Principle | Advantages | Disadvantages |

| MTT Assay | Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] | Fast, high-throughput, and cost-effective.[19] | Endpoint assay; can overestimate viability. |

| XTT/WST-1 Assays | Similar to MTT, but the formazan product is water-soluble, simplifying the protocol. | Higher sensitivity and larger dynamic range than MTT. | Endpoint assay; can overestimate viability. |

| Luminescent ATP Assay | Measures intracellular ATP levels, which correlate with the number of metabolically active cells.[20] | Highly sensitive, fast, and suitable for high-throughput screening.[20] | Requires cell lysis. |

| Trypan Blue Exclusion | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells are stained. | Simple and inexpensive. | Manual counting can be subjective and time-consuming. |

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed leukemia cells (e.g., HL-60, K562) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.[19]

-

Drug Treatment: Add varying concentrations of 2,2'-Anhydrocytidine to the wells and incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[21]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 0.04 M HCl in isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.[19]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value.

Analysis of Cell Cycle Distribution

Flow cytometry is the gold standard for analyzing the effects of a drug on the cell cycle.[22][23][24]

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

-

Cell Treatment: Treat leukemia cells with 2,2'-Anhydrocytidine at the desired concentration and time points.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.[22]

-

Data Interpretation: The resulting DNA content histogram will show distinct peaks for cells in the G0/G1, S, and G2/M phases of the cell cycle.[22] An accumulation of cells in the S phase peak is expected after treatment with 2,2'-Anhydrocytidine.

Assessment of Apoptosis

Multiple methods can be employed to detect and quantify apoptosis.

Annexin V/PI Staining by Flow Cytometry

This is a common method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[21]

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat leukemia cells with 2,2'-Anhydrocytidine.

-

Staining: Harvest and wash the cells, then resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Western Blot Analysis of Apoptosis Markers

Western blotting is a powerful technique to investigate the molecular machinery of apoptosis.[12][13][17]

Protocol: Western Blot for Cleaved Caspase-3 and Cleaved PARP

-

Protein Extraction: Treat cells with 2,2'-Anhydrocytidine, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[14]

-

Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Interpretation: An increase in the bands corresponding to cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.[13][17]

Caption: Experimental workflow for evaluating 2,2'-Anhydrocytidine activity.

Mechanisms of Resistance and Future Directions

Despite the efficacy of Cytarabine-based therapies, the development of drug resistance remains a significant clinical challenge.[1][2] Understanding these resistance mechanisms is crucial for developing strategies to overcome them.

Known Mechanisms of Resistance to Cytarabine:

-

Decreased drug uptake: Reduced expression of the nucleoside transporter hENT1 can limit the entry of ara-C into the cell.[2][4]

-

Impaired activation: Downregulation or mutation of deoxycytidine kinase (dCK) can prevent the phosphorylation of ara-C to its active form.[1][2]

-

Increased inactivation: Elevated levels of cytidine deaminase (CDA) or 5'-nucleotidase (5'-NT) can enhance the catabolism of ara-C.[1][4]

-

Alterations in apoptotic pathways: Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 can make cells more resistant to apoptosis.[11][15][16]

Future research directions may include:

-

Combination therapies: Combining 2,2'-Anhydrocytidine with agents that target resistance pathways, such as Bcl-2 inhibitors (e.g., Venetoclax) or hypomethylating agents (e.g., Decitabine), holds promise for improving therapeutic outcomes.[1][25][26]

-

Personalized medicine: Identifying biomarkers that predict sensitivity or resistance to 2,2'-Anhydrocytidine could help tailor treatment strategies for individual patients.

-

Novel drug delivery systems: Developing nanoparticle-based delivery systems could further enhance the targeted delivery and efficacy of Cytarabine-based drugs.[27]

Conclusion

2,2'-Anhydrocytidine stands as a testament to the power of prodrug design in enhancing the therapeutic index of established chemotherapeutic agents. Its ability to provide a sustained release of Cytarabine, a potent inhibitor of DNA synthesis, makes it a valuable tool in the fight against leukemia. A thorough understanding of its mechanism of action, cellular effects, and the experimental methodologies used for its evaluation is paramount for researchers and clinicians working to improve outcomes for patients with leukemia. The continued investigation into overcoming resistance and exploring novel combination strategies will undoubtedly shape the future of leukemia therapy.

References

- The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed. (n.d.).

- Mechanism of Resistance of Acute Myeloid Leukemia Cells to Daunorubicin and Cytarabine. (n.d.).

- In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed. (n.d.).

- Two Distinct Molecular Mechanisms Underlying Cytarabine Resistance in Human Leukemic Cells - AACR Journals. (2008, April 1).

- Gene Expression Insights into Cytarabine Resistance in Acute Myeloid Leukemia: The Role of Cytokines | Cancer Genomics & Proteomics. (n.d.).

- Problems related to resistance to cytarabine in acute myeloid leukemia. - Sigma-Aldrich. (n.d.).

- The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - ResearchGate. (2025, August 6).

- What is the mechanism of Ancitabine Hydrochloride? - Patsnap Synapse. (2024, July 17).

- Western blot analysis of apoptosis-related proteins in NB-4 (A–C) and... - ResearchGate. (n.d.).

- Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome. (n.d.).

- Ancitabine | C9H11N3O4 | CID 25051 - PubChem - NIH. (n.d.).

- Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.).

- Cell Cycle Flow Cytometry Analysis of Leukemia Cells. 48h exposure to... | Download Scientific Diagram - ResearchGate. (n.d.).

- Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC. (n.d.).

- Phase 2 study of epigenetic priming with decitabine followed by cytarabine for acute myeloid leukemia in older patients - PubMed. (n.d.).

- Apoptosis western blot guide - Abcam. (n.d.).

- Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US. (n.d.).

- Apoptosis assays: western blots - YouTube. (2020, April 11).

- Flow Cytometry: Test, Uses, & Results - Cleveland Clinic. (2024, August 1).

- Cell Viability and Proliferation Assays - Sigma-Aldrich. (n.d.).

- Cell Viability, Proliferation and Cytotoxicity Assays - Promega Corporation. (n.d.).

- Decitabine induces cell cycle arrest at the G1 phase via p21(WAF1) and the G2/M phase via the p38 MAP kinase pathway - PubMed. (n.d.).

- Phase 2 study of epigenetic priming with decitabine followed by cytarabine for acute myeloid leukemia in older patients - PMC. (2024, January 22).

- Cell Cycle Analysis by Flow Cytometry | Miltenyi Biotec | USA. (n.d.).

- Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition | Haematologica. (2018, March 1).

- Ancitabine Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem. (n.d.).

- Physiological disposition of 2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine in humans - PubMed. (n.d.).

- The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC. (n.d.).

- Integrated Drug Expression Analysis for Leukemia -- An integrated in silico and in vivo approach to drug discovery - PMC. (n.d.).

- Comparison of the induction of apoptosis in human leukemic cell lines by 2',2'-difluorodeoxycytidine (gemcitabine) and cytosine arabinoside - PubMed. (n.d.).

- Leukemia Clinical Trials - Mayo Clinic Research. (n.d.).

- Experimental drug development approach points to better targeted therapies for treatment-resistant leukemia | ScienceDaily. (2021, September 28).

- New Agents in Acute Myeloid Leukemia: Beyond Cytarabine and Anthracyclines - PMC. (n.d.).

- Western blot analysis of apoptosis-related proteins in the PC3 and... - ResearchGate. (n.d.).

- PB1817: THE ADDITION OF ZALCITABINE TO ACUTE MYELOID LEUKEMIA TREATMENT MAY IMPROVE AZACITIDINE AND VENETOCLAX COMBINATION - PMC - NIH. (n.d.).

- Pharmacokinetics of ß-d-N4-Hydroxycytidine, the Parent Nucleoside of Prodrug Molnupiravir, in Nonplasma Compartments of Patients With Severe Acute Respiratory Syndrome Coronavirus 2 Infection - PMC. (n.d.).

- Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC - PubMed Central. (n.d.).

- Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (2025, August 12).

- Scientists discovered how to trigger apoptosis in leukemia cells - Tech Explorist. (2022, February 17).

- Comparison of 2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine and Cytosine Arabinoside in the Treatment of Murine Brain Tumor - PubMed. (n.d.).

- The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome. (n.d.).

- The Anti-SLAMF7 Antibody, Elotuzumab, Induces Antibody-Dependent Cellular Cytotoxicity Against CLL Cell Lines - MDPI. (n.d.).

- Pharmacokinetics of the Antiviral Agent β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine in Rhesus Monkeys. (n.d.).

- Pharmacokinetics of the Antiviral Agent β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine in Rhesus Monkeys - PMC. (n.d.).

- 2,2'-Anhydro-cytidine hcl | C9H12ClN3O4 | CID 71744243 - PubChem. (n.d.).

- The role of apoptosis in 2',2'-difluoro-2'-deoxycytidine (gemcitabine)-mediated radiosensitization - PubMed. (n.d.).

Sources

- 1. Mechanism of Resistance of Acute Myeloid Leukemia Cells to Daunorubicin and Cytarabine - Amerigo Scientific [amerigoscientific.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition | Haematologica [haematologica.org]

- 4. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ancitabine Hydrochloride? [synapse.patsnap.com]

- 6. Ancitabine | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ancitabine Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decitabine induces cell cycle arrest at the G1 phase via p21(WAF1) and the G2/M phase via the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the induction of apoptosis in human leukemic cell lines by 2',2'-difluorodeoxycytidine (gemcitabine) and cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]

- 16. Gene Expression Insights into Cytarabine Resistance in Acute Myeloid Leukemia: The Role of Cytokines | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 17. m.youtube.com [m.youtube.com]

- 18. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.co.uk]

- 21. researchgate.net [researchgate.net]

- 22. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. my.clevelandclinic.org [my.clevelandclinic.org]

- 24. miltenyibiotec.com [miltenyibiotec.com]

- 25. Phase 2 study of epigenetic priming with decitabine followed by cytarabine for acute myeloid leukemia in older patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Phase 2 study of epigenetic priming with decitabine followed by cytarabine for acute myeloid leukemia in older patients - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]

Technical Retrospective: The Rise and Fall of Ancitabine (Cyclocytidine)

Executive Summary

Ancitabine (Cyclocytidine; Cyclo-C; 2,2'-anhydro-1-

While it successfully extended the plasma half-life of Cytarabine, Ancitabine's clinical utility was ultimately curtailed by a unique toxicity profile—specifically parotid pain and postural hypotension—linked to its rigid bicyclic structure. This guide analyzes the chemical rationale, synthesis, and pharmacological lessons of Ancitabine, serving as a case study for modern prodrug design.[1]

Part 1: The Chemical Rationale (The Deaminase Dilemma)

To understand Ancitabine, one must first understand the failure mode of its parent drug, Cytarabine (Ara-C).[1]

The Instability of Cytarabine

Cytarabine is an S-phase specific antimetabolite.[2] However, its clinical efficacy is severely limited by Cytidine Deaminase , an enzyme abundant in the liver and plasma. This enzyme rapidly deaminates Ara-C into Uracil Arabinoside (Ara-U) , which is pharmacologically inactive.[1][2]

-

Ara-C Half-life:

10–20 minutes (biphasic initial phase).[1] -

Consequence: Patients required continuous IV infusions to maintain cytotoxic thresholds.

The Ancitabine Solution: Steric Protection

Ancitabine was engineered by forming a 2,2'-anhydro linkage (an oxygen bridge) between the pyrimidine base and the sugar moiety.

-

Enzymatic Blockade: This rigid bicyclic structure sterically hinders cytidine deaminase, rendering Ancitabine immune to rapid deactivation.

-

Controlled Release: The anhydro bond is unstable in aqueous environments. It hydrolyzes spontaneously (non-enzymatically) to release active Ara-C.[1]

-

Result: A "self-regulating" reservoir of Cytarabine.

Visualization: The Metabolic Bypass

The following diagram illustrates how Ancitabine bypasses the initial deactivation step that plagues Cytarabine.

Caption: Ancitabine acts as a prodrug reservoir.[3][4][5] Unlike Ara-C, it is resistant to Cytidine Deaminase.[1] It slowly hydrolyzes to Ara-C, maintaining therapeutic levels over time.[1]

Part 2: Synthesis & Manufacturing Protocol

The synthesis of Ancitabine relies on the cyclization of Cytidine. The formation of the 2,2'-anhydro bond is achieved by activating the 2'-hydroxyl group, which then attacks the C2 position of the pyrimidine ring.[1]

Protocol: Synthesis of Cyclocytidine Hydrochloride

Note: This protocol is based on standard nucleoside chemistry adapted from historical methods (e.g., Kanai et al., 1970; Hoshi et al., 1971).[1]

Reagents Required:

-

Thionyl Chloride (

) or Methanesulfonyl Chloride (MsCl)[1] -

Anhydrous Dimethylformamide (DMF) or Ethyl Acetate[1]

-

Ethanol/Ether (for crystallization)[1]

Step-by-Step Workflow:

-

Preparation of Reaction Matrix:

-

Dissolve Cytidine (10 mmol) in anhydrous DMF (15 mL) . Ensure the system is kept under nitrogen atmosphere to prevent moisture interference.

-

-

Activation & Cyclization:

-

Cool the solution to 0°C.

-

Dropwise add Thionyl Chloride (15 mmol) .

-

Mechanism:[1][6][7][8] The reagent activates the 2'-OH group. The carbonyl oxygen at C2 of the cytosine base performs an intramolecular nucleophilic attack on the activated 2'-carbon, displacing the leaving group and forming the 2,2'-anhydro bridge.[1]

-

-

Heating:

-

Allow the mixture to warm to room temperature, then heat to 80–100°C for 2–4 hours. Monitor via TLC (Thin Layer Chromatography) until the Cytidine spot disappears.

-

-

Isolation:

-

Cool the reaction mixture.

-

Add the solution dropwise into a large volume of Ethyl Acetate or Acetone to precipitate the crude salt.

-

-

Purification (Crystallization):

Quality Control (Self-Validating Metrics):

-

UV Spectrum:

at 263 nm (distinct from Cytidine).[4] -

Solubility: Highly soluble in water; stable in acid, hydrolyzes in base.

Caption: Synthetic pathway converting Cytidine to Ancitabine via activation of the 2'-hydroxyl group and subsequent ring closure.[1]

Part 3: Pharmacokinetics & Comparative Data[1]

The defining characteristic of Ancitabine is its hydrolysis kinetics. It does not possess intrinsic antineoplastic activity; it must convert to Ara-C.[1]

Hydrolysis Kinetics

-

Mechanism: Hydrolytic cleavage of the 2,2'-anhydro bond.[1]

-

Rate Determinants: The reaction is pH-dependent.[1][5]

-

Acidic (pH < 4): Highly stable (Shelf-life stability).[1]

-

Physiological (pH 7.4): Slow, spontaneous hydrolysis (

hours in buffer, faster in plasma due to general base catalysis).

-

Comparative Pharmacokinetics Table

| Parameter | Cytarabine (Ara-C) | Ancitabine (Cyclo-C) |

| Primary Mechanism | Direct DNA Polymerase Inhibition | Prodrug (Releases Ara-C) |

| Plasma Half-Life ( | 10–20 minutes (Initial) | 3–6 hours (Effective Ara-C levels) |

| Metabolic Fate | Rapid deamination to Ara-U | Hydrolysis to Ara-C, then phosphorylation |

| Deaminase Resistance | None (Highly Susceptible) | Complete Resistance (Until hydrolyzed) |

| Administration | Continuous IV Infusion / Intrathecal | IV Bolus / IM / Subcutaneous |

Part 4: Clinical Translation & Toxicology (The Failure Point)[7]

Despite the elegant chemical logic, Ancitabine is rarely used today. Its decline was not due to a lack of antitumor efficacy, but rather a specific, dose-limiting toxicity profile that differed from standard chemotherapy side effects.[1]

The Parotid Pain Syndrome

Unlike Ara-C, Ancitabine caused severe pain in the parotid (salivary) glands (sialadenitis) and jaw.

-

Cause: The rigid structure of Ancitabine possesses inherent

-adrenergic agonist activity. -

Mechanism: It stimulates salivary secretion and causes myoepithelial contraction in the glands, leading to intense pain.

-

Management: This side effect could sometimes be mitigated by aminopyrine or local anesthesia, but it significantly reduced patient compliance.

Cardiovascular Toxicity[10]

-

Postural Hypotension: High doses of Ancitabine induced orthostatic hypotension.

-

Adrenergic Interference: Studies in dogs showed that Ancitabine transiently increased blood pressure followed by hypotension, an effect blockable by phentolamine (an

-blocker).[1][10] This confirmed that Ancitabine was not just a prodrug, but a molecule with "off-target" pharmacological activity on the autonomic nervous system.[1]

Efficacy vs. Ara-C

While Ancitabine maintained plasma levels longer, clinical trials (e.g., in Acute Myeloid Leukemia) showed that Continuous Infusion (CI) of Ara-C could achieve similar sustained concentrations without the adrenergic side effects.[1] Consequently, the "chemical depot" (Ancitabine) was replaced by the "mechanical depot" (IV pumps).

Part 5: Lessons for Modern Prodrug Design

The history of Ancitabine offers critical lessons for current drug developers:

-

Prodrug Moiety Bioactivity: The masking group (in this case, the anhydro linkage) was not inert. It conferred new pharmacological properties (

-adrenergic activity).[1] Lesson: Always screen prodrugs for off-target receptor binding, not just the parent drug.[1] -

Chemical vs. Mechanical Delivery: If a drug's half-life is short, formulation engineering (liposomes, nanoparticles) or mechanical delivery (infusion pumps) may be safer than chemical modification if the modification introduces new toxicities.

-

Stability Windows: Ancitabine's high stability in acid (pH < 4) vs. instability at physiological pH (7.4) remains a "gold standard" profile for pH-sensitive drug delivery systems.[1]

References

-

Hoshi, A., Kanazawa, F., & Kuretani, K. (1971).[1][10] 2,2'-O-Cyclocytidine, an antitumor cytidine analog resistant to cytidine deaminase.[1][10] Gann, 62(2), 145-146.[1][10]

-

Kirsch, L. E., & Notari, R. E. (1984). Aqueous conversion kinetics and mechanisms of ancitabine, a prodrug of the antileukemic agent cytarabine.[5][8] Journal of Pharmaceutical Sciences, 73(7), 896-902.[1][8]

-

Burks, T. F., Loo, T. L., & Grubb, M. N. (1978).[1] Mechanism of the cardiovascular actions of cyclocytidine. Proceedings of the Society for Experimental Biology and Medicine, 159(3), 374-379.[1][10]

-

Ho, D. H., & Frei, E. 3rd. (1971). Clinical pharmacology of 1-beta-D-arabinofuranosyl cytosine. Clinical Pharmacology & Therapeutics, 12(6), 944-954.[1]

-

PubChem. (n.d.).[4] Ancitabine Hydrochloride (Compound Summary).[4][8][9] National Library of Medicine.

Sources

- 1. echemi.com [echemi.com]

- 2. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ancitabine | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ancitabine Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aqueous conversion kinetics and mechanisms of ancitabine, a prodrug of the antileukemic agent cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ancitabine Hydrochloride? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (-)-cyclocytidine hydrochloride, 10212-25-6 [thegoodscentscompany.com]

- 10. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 2'-Substituted Nucleosides via 2,2'-Anhydrocytidine Ring Opening

Abstract: 2'-Substituted nucleosides are a cornerstone of antiviral and anticancer therapeutics, with modifications at this position critically influencing biological activity, metabolic stability, and conformational preference of the sugar moiety. 2,2'-Anhydrocytidine serves as a pivotal and conformationally locked intermediate in nucleoside chemistry. The inherent strain of its bicyclic structure renders the C2' position highly electrophilic and susceptible to stereospecific nucleophilic attack. This guide provides an in-depth exploration of the chemical principles, strategic considerations, and detailed protocols for the preparation of a diverse range of 2'-substituted nucleosides from 2,2'-anhydrocytidine, intended for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of 2,2'-Anhydrocytidine

The synthesis of modified nucleosides is a critical endeavor in the development of therapeutic agents. Modifications at the 2'-position of the ribose sugar are particularly significant. For instance, the inversion of stereochemistry from ribo to arabino at the C2' hydroxyl group, as seen in Cytarabine (Ara-C), results in a potent inhibitor of DNA synthesis used in leukemia treatment.[1][2]

The key to accessing these valuable 2'-modified arabinofuranosyl nucleosides is often through a rigid, activated intermediate: 2,2'-anhydrocytidine. This molecule is typically prepared from cytidine and exists as a stable salt, such as 2,2'-anhydrocytidine hydrochloride (CAS 10212-25-6).[3][4] The formation of the anhydro bridge between the C2 of the pyrimidine base and the C2' of the sugar locks the glycosidic bond and activates the C2' carbon for nucleophilic substitution. This activation provides a reliable and stereocontrolled route to introduce a wide variety of functional groups at this position.

Core Mechanistic Principles

The Role of the Anhydro Bridge

The ether linkage in 2,2'-anhydrocytidine creates a strained five-membered ring fused to the sugar. This strain, combined with the electron-withdrawing nature of the adjacent pyrimidine ring, makes the C2' position highly electrophilic.

Nucleophilic Ring-Opening: An SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The incoming nucleophile attacks the C2' carbon from the face opposite to the C2'-O bond (the alpha-face), leading to a predictable and complete inversion of stereochemistry. This stereospecificity is the cornerstone of this synthetic strategy, reliably converting the ribo configuration of the starting cytidine into the desired arabino configuration in the product.

Caption: SN2 attack at C2' leads to stereospecific ring opening.

Protecting Group Strategies: Ensuring Chemoselectivity

To prevent unwanted side reactions at other reactive sites—namely the 3'- and 5'-hydroxyl groups and the N4-exocyclic amine of cytosine—a robust protecting group strategy is essential.[5] The choice of protecting groups must be orthogonal, meaning each type can be removed under specific conditions without affecting the others.[][7]

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mild acid (e.g., trichloroacetic acid) | [][7] |

| 3'- & 5'-Hydroxyls | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) | [][8] |

| 3'- & 5'-Hydroxyls | Benzoyl | Bz | Base (e.g., NH₃ in Methanol) | [][7] |

| N4-Amino (Cytosine) | Acetyl (Ac), Benzoyl (Bz) | Ac, Bz | Base (e.g., aqueous ammonia) | [7] |

Experimental Workflows and Protocols

The overall synthetic pathway involves the initial formation of the anhydro intermediate, followed by the key nucleophilic ring-opening step, and concluding with deprotection to yield the final product.

Caption: General synthetic workflow for 2'-substituted nucleosides.

Protocol 1: Synthesis of 1-β-D-Arabinofuranosylcytosine (Cytarabine, Ara-C)

This protocol describes the basic hydrolysis of the anhydro ring, where water acts as the nucleophile to introduce a 2'-hydroxyl group with the arabino configuration.[3]

Materials:

-

2,2'-Anhydro-1-β-D-arabinofuranosylcytosine hydrochloride (2,2'-O-cyclocytidine hydrochloride)

-

Methanol (MeOH)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Activated Charcoal

Procedure:

-

Suspend 2,2'-anhydrocytidine hydrochloride (1.0 eq) in methanol (approx. 10 mL per gram of starting material).

-

Stir the suspension at reflux temperature.

-

Add lithium hydroxide monohydrate (1.0 eq) to the suspension. The mixture should turn into a clear yellow solution.

-

Continue stirring at reflux for 75-90 minutes. Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 8:2).

-

After completion, cool the reaction mixture and adjust the pH to 7-8 using concentrated HCl.

-

Add a small amount of activated charcoal, stir for 10 minutes, and then filter the solution.

-

Evaporate the filtrate under reduced pressure to approximately half its original volume.

-

Allow the solution to cool, promoting crystallization of the product.

-

Collect the crystalline Ara-C by filtration, wash with cold methanol, and dry under vacuum.

Validation:

-

Confirm product identity and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

The melting point should be consistent with literature values for Cytarabine.

Protocol 2: Synthesis of 2'-Azido-2'-deoxy-β-D-arabinofuranosylcytosine

The 2'-azido group is a valuable functional handle for bioconjugation via "click chemistry." This synthesis involves the ring-opening of a protected anhydro intermediate with an azide salt.[9]

Materials:

-

3',5'-Di-O-benzoyl-2,2'-anhydrocytidine

-

Sodium azide (NaN₃)

-

Hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen, handle with extreme care in a fume hood)

-

Benzoic Acid

-

Standard workup and purification reagents (Ethyl Acetate, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Protection (if starting from unprotected anhydrocytidine): Protect the 3' and 5' hydroxyls of 2,2'-anhydrocytidine using a standard benzoylation procedure (e.g., benzoyl chloride in pyridine). Purify the resulting 3',5'-Di-O-benzoyl-2,2'-anhydrocytidine.

-

Ring Opening: Dissolve the protected anhydrocytidine (1.0 eq) in HMPA.

-

Add sodium azide (approx. 3.0 eq) and benzoic acid (approx. 1.5 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Deprotection: Purify the crude product (protected 2'-azido nucleoside) by silica gel column chromatography. Subsequently, remove the benzoyl protecting groups by treating with a solution of ammonia in methanol overnight at room temperature.

-

Concentrate the solution and purify the final 2'-azido-2'-deoxy-arabino-cytidine product by recrystallization or chromatography.

Validation:

-

Characterize the final product by NMR and Mass Spectrometry.

-

The presence of the azido group can be confirmed by a characteristic stretch in the IR spectrum (around 2100 cm⁻¹).

Protocol 3: Synthesis of 2'-Deoxy-2'-fluoro-β-D-arabinofuranosylcytosine (2'F-ara-C)

Fluorine substitution can significantly enhance the metabolic stability and biological activity of nucleosides.[10] This reaction often requires a source of nucleophilic fluoride and careful control of reaction conditions. The synthesis typically starts from a protected sugar, which is then coupled with the nucleobase, but the principle of nucleophilic substitution is analogous.[11]

Conceptual Protocol (Adapted from general fluorination methods):

-

Starting Material: A suitably protected 2,2'-anhydrocytidine, often with silyl ethers (e.g., TBDMS) at the 3' and 5' positions, is preferred.

-

Fluorination: The protected anhydro-nucleoside is dissolved in an anhydrous aprotic solvent like THF.

-

A fluoride source such as tetrabutylammonium fluoride (TBAF) or diethylaminosulfur trifluoride (DAST) is added.[11] The reaction may require elevated temperatures.

-

Workup and Deprotection: After the reaction is complete, a standard aqueous workup is performed. The silyl protecting groups are then removed using a fluoride source under controlled conditions or acid, yielding the final 2'-fluoro-arabino nucleoside.

-

Purification: The final product is purified using column chromatography or HPLC.

Causality Note: The choice of fluorinating agent is critical. DAST can act on hydroxyl groups directly, while reagents like TBAF are primarily fluoride sources for substitution reactions on activated positions like the C2' of an anhydro-nucleoside.

Summary of Reaction Conditions

| 2'-Substituent | Nucleophile Source | Key Reagents/Solvent | Typical Conditions | Key Outcome |

| -OH | H₂O (Hydrolysis) | LiOH / Methanol | Reflux | Cytarabine (Ara-C)[3] |

| -N₃ | NaN₃ | HMPA, Benzoic Acid | 80-90 °C | 2'-Azido intermediate[9] |

| -F | TBAF, DAST | THF (anhydrous) | 25-70 °C | 2'-Fluoro nucleoside[10][11] |

| -SH | Thioacetic S-acid | Triethylamine / DMF | Room Temp | 2'-Thioacetyl nucleoside |

| -Br / -Cl | HBr / HCl | Acetic Acid | Room Temp | 2'-Halo nucleosides[12] |

Conclusion

2,2'-Anhydrocytidine is a powerful and versatile intermediate for the stereocontrolled synthesis of 2'-substituted nucleosides in the medicinally important arabino configuration. The SN2 ring-opening reaction is robust and applicable to a wide range of nucleophiles, enabling access to diverse chemical matter for drug discovery. A thorough understanding of the reaction mechanism and a carefully planned protecting group strategy are paramount to achieving high yields and purity in these synthetic endeavors.

References

-

BOC Sciences. Protected-Nucleosides.

-

Letsinger, R. L., et al. (1968). Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society.

-

Beigelman, L., et al. Protection of Nucleosides for Oligonucleotide Synthesis. Deep Blue Repositories, University of Michigan.

-

Hamamura, E. K., et al. (1976). Reactions of 2-acyloxyisobutyryl halides with nucleosides. 6. Synthesis and biological evaluation of some 3'-acyl derivatives of 2,2'-anhydro-1-(beta-D-arabinofuranosyl)cytosine hydrochloride. Journal of Medicinal Chemistry.

-

Wikipedia. Protecting group.

-

Letsinger, R. L., & Miller, P. S. (1968). Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society.

-

Google Patents. (2016). PROCESS FOR PRODUCING 1-β-D-ARABINOFURANOSYLCYTOSINE AND 2,2'-O-CYCLOCYTIDINE.

-

Singh, R., et al. (2022). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. RSC Medicinal Chemistry.

-

Google Patents. (2007). Method for the preparation of 2'-deoxy-2',2'-difluoro cytidine.

-

Kim, J., et al. (2006). A simple and efficient synthesis of puromycin, 2,2'-anhydro-pyrimidine nucleosides, cytidines and 2',3'-anhydroadenosine from 3',5'-O-sulfinyl xylo-nucleosides. Nucleosides, Nucleotides & Nucleic Acids.

-

Holý, A. (1988). Nucleosides. Part 6. New chemical modification of the ribosyl moiety in uridines; synthesis of 2,2′-anhydro-1-[5-deoxy-5-(substituted thio)-β-D-arabinofuranosyl]uracils. Journal of the Chemical Society, Perkin Transactions 1.

-

Sharma, G., et al. (2018). Double-headed nucleosides: Synthesis and applications. Beilstein Journal of Organic Chemistry.

-

Akonscientific. 2, 2′-Anhydro-cytidine Hydrochloride.

-

Sigma-Aldrich. 2,2'-ANHYDRO-CYTIDINE HCL.

-

Google Patents. (2006). A method for synthesizing 2'-deoxy-2', 2'-difluoro-cytidine.

-

Gierlich, J., et al. (2022). Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction. Organic & Biomolecular Chemistry.

-

PubChem. 2,2'-Anhydro-cytidine hcl.

-

Van Aerschot, A., et al. (1990). 2'-Azido-2',3'-dideoxythymidine: synthesis and crystal structure of a 2'-substituted dideoxynucleoside. Antiviral Research.

-

Magedov, I. V., et al. (2006). Biochemical Modulation of Aracytidine (Ara-C) Effects by GTI-2040, a Ribonucleotide Reductase Inhibitor, in K562 Human Leukemia Cells. Clinical Cancer Research.

-

Stewart, D. J., et al. (1981). Comparison of 2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine and Cytosine Arabinoside in the Treatment of Murine Brain Tumor. Cancer Research.

-

Damha, M. J., et al. (2002). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research.

-

Liliemark, J., & Juliusson, G. (1991). The effect of ara-C-induced inhibition of DNA synthesis on its cellular pharmacology. Leukemia Research.

-

Kumar, P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules.

-

Momparler, R. L. (2013). Optimization of cytarabine (ARA-C) therapy for acute myeloid leukemia. Experimental Hematology & Oncology.

-

Gotor-López, V., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-Dideoxynucleoside Derivatives. Molecules.

-

Lin, T. S., et al. (1989). Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine... Journal of Medicinal Chemistry.

-

Kumar, P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.

-

Sci-Hub. Synthesis of 2′-Azido, 2,2′-Anhydro and 2′,5′-Anhydro Nucleosides with Potential Anti-HIV Activity.

-

Organic Chemistry Tutor. (2016). Reactions of Hydrogen Compounds.

-

Renis, H. E., et al. (1976). Antiviral Activities of Acyl Derivatives of 2,2′-Anhydro-1-β-d-Arabinofuranosylcytosine and 1-β-d-Arabinofuranosylcytosine in Cell Culture. Antimicrobial Agents and Chemotherapy.

-

Serebryany, V., & Beigelman, L. (2003). Synthesis of 2'-O-substituted ribonucleosides. Nucleosides, Nucleotides & Nucleic Acids.

-

Wang, P., et al. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. Journal of the American Chemical Society.

-

ResearchGate. Alternative method for synthesis of 2'-substituted C-nucleosides.

-

BroadPharm. 2,2'-Anhydro-1(B-D-arabinofuranosyl)uracil.

-

Heinemann, V., et al. (1988). Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine. Cancer Research.

-

Chemistry Steps. Epoxides Ring-Opening Reactions.

Sources

- 1. Biochemical Modulation of Aracytidine (Ara-C) Effects by GTI-2040, a Ribonucleotide Reductase Inhibitor, in K562 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of cytarabine (ARA-C) therapy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2016110761A1 - PROCESS FOR PRODUCING 1-β-D-ARABINOFURANOSYLCYTOSINE AND 2,2'-O-CYCLOCYTIDINE - Google Patents [patents.google.com]

- 4. akonscientific.com [akonscientific.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. Synthesis of 2'-O-substituted ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2'-Azido-2',3'-dideoxythymidine: synthesis and crystal structure of a 2'-substituted dideoxynucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Determining the Potency of Cyclocytidine: A Guide to In Vitro Cytotoxicity Assays

For researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics, the precise evaluation of a compound's cytotoxic potential is paramount. This guide provides an in-depth exploration of established in vitro methods for assessing the cytotoxicity of Cyclocytidine, a pyrimidine nucleoside analog with significant antineoplastic properties. As a prodrug, Cyclocytidine is metabolized to Cytarabine, which then exerts its therapeutic effect by inhibiting DNA synthesis.[1][2] This guide moves beyond mere procedural lists to offer a comprehensive understanding of the principles, practical applications, and critical considerations for generating robust and reliable cytotoxicity data.

The Molecular Assault of Cyclocytidine: A Mechanism of Action

Cyclocytidine's efficacy as an anticancer agent lies in its ability to disrupt the fundamental process of DNA replication in rapidly dividing cancer cells. Upon cellular uptake, it is converted to its active form, cytarabine triphosphate (ara-CTP). This active metabolite then wages a two-pronged attack on the cell's machinery for DNA synthesis. Firstly, ara-CTP competitively inhibits DNA polymerase, an enzyme crucial for incorporating deoxynucleoside triphosphates into the elongating DNA strand. Secondly, and more critically, ara-CTP itself can be incorporated into the DNA strand. The presence of the arabinose sugar, instead of deoxyribose, creates a steric hindrance that prevents the DNA chain from elongating further, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

Figure 1. Mechanism of Action of Cyclocytidine.

A Toolkit for Assessing Cytotoxicity: Choosing the Right Assay

Several robust methods are available to quantify the cytotoxic effects of Cyclocytidine in vitro. The choice of assay depends on various factors, including the specific research question, the cell type being used, and the desired throughput. This guide will detail four commonly employed assays: the MTT, WST-1, Lactate Dehydrogenase (LDH), and Neutral Red assays. Each of these methods provides a different window into the health of the cell population following exposure to a cytotoxic agent.

A generalized workflow for these assays is depicted below:

Figure 2. Generalized Experimental Workflow.

Recommended Cell Lines for Cyclocytidine Cytotoxicity Testing

Given that Cyclocytidine's active metabolite, Cytarabine, is a cornerstone in the treatment of hematological malignancies, leukemia cell lines are particularly relevant for in vitro studies. The following table summarizes reported 50% inhibitory concentration (IC50) values for Cytarabine in various leukemia cell lines, which can serve as a valuable reference for experimental design.

| Cell Line | Cancer Type | Reported IC50 of Cytarabine (µM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.09 |

| Jurkat | Acute T-cell Leukemia | ~0.16 |

| KG-1 | Acute Myeloid Leukemia | Varies, can be resistant |

| MOLM13 | Acute Myeloid Leukemia | Varies, can be resistant |

| HL-60 | Acute Promyelocytic Leukemia | ~0.04 - 0.1 |

| MV4-11 | Acute Myeloid Leukemia | ~0.02 - 0.2 |

| U937 | Histiocytic Lymphoma | ~0.2 - 2.0 |

Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and the specific assay used. It is crucial to determine the IC50 in your own laboratory setting.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living, metabolically active cells.[6][7]

Detailed Experimental Protocol

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

Complete cell culture medium

-

Cyclocytidine

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells. For suspension cells like HL-60, ensure a single-cell suspension.

-